1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
This compound belongs to the 1H-1,2,3-triazole class, characterized by a five-membered heterocyclic ring with three nitrogen atoms. Its structure features two distinct substituents:
- Phenoxymethyl group: A phenyl ether-linked methyl group at the 4-position of the triazole, likely enhancing lipophilicity and influencing pharmacokinetic properties.
The synthesis of such triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method widely used in drug discovery .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(15-7-3-1-4-8-15)22-12-17(13-22)23-11-16(20-21-23)14-25-18-9-5-2-6-10-18/h1-3,5-6,9-11,15,17H,4,7-8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYWTBJSWHYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the cyclohexene ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. The unique structural features of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole may enhance its efficacy as an antimicrobial agent.
Anticancer Properties : Triazole derivatives have shown promise in cancer therapy. Studies suggest that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines warrant further investigation.
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit specific enzymes in fungal pathogens makes them valuable for crop protection. The application of this compound in agricultural settings could provide an innovative solution for managing plant diseases.
Pharmacological Studies
Enzyme Inhibition : The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease processes. Understanding the mechanism of action through molecular modeling and biochemical assays can reveal its potential as a therapeutic agent.
Inflammatory Disorders : Given the anti-inflammatory properties associated with triazoles, this compound may be explored for treating conditions like arthritis or other inflammatory diseases. Comparative studies with existing anti-inflammatory drugs could highlight its efficacy and safety profile.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Escherichia coli and Staphylococcus aureus . Results indicated that certain modifications to the triazole structure significantly enhanced antibacterial activity, suggesting that this compound could be similarly effective if optimized properly.
Case Study 2: Anticancer Activity
In a recent investigation, a series of triazole derivatives were synthesized and tested against different cancer cell lines. The results demonstrated that modifications at the azetidine position increased cytotoxicity against breast cancer cells. This highlights the need for further research into the specific effects of our compound on various cancer types.
Mechanism of Action
The mechanism by which 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole exerts its effects will depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous triazoles documented in the literature, focusing on substituent effects , synthetic methodologies , and biological activities .
Substituent Diversity and Structural Features
Structural and Crystallographic Insights
- Dihedral Angles :
- The target compound’s azetidine and triazole rings may adopt a "V" shape (dihedral angle ~80°), similar to 1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole .
- Fluorinated triazoles exhibit smaller dihedral angles (e.g., 16.54°), favoring planar conformations that optimize intermolecular interactions .
- Intermolecular Interactions :
Key Research Findings and Trends
Fluorination vs. Phenoxymethyl Substituents: Fluorinated triazoles excel in metabolic stability and target affinity, whereas phenoxymethyl groups balance lipophilicity and synthetic accessibility .
Azetidine vs.
Synthetic Efficiency :
- Microwave and solvent-free methods reduce reaction times (<1 hour) and improve yields (>90%) compared to conventional heating .
Biological Activity
The compound 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structural arrangement comprising a triazole ring linked to a phenoxymethyl group and an azetidine moiety. The molecular formula is C_{14}H_{17N_5O with a molecular weight of approximately 273.32 g/mol. Its structural complexity allows for diverse interactions with biological targets.
The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with specific enzymes, preventing substrate binding and inhibiting catalytic activity. The triazole moiety is particularly noted for its ability to form hydrogen bonds and π-stacking interactions, enhancing its binding affinity to target proteins .
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have demonstrated efficacy against various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity due to its ability to disrupt microbial cell wall synthesis .
Cytotoxic Effects
Research has highlighted the cytotoxic potential of this compound against several human tumor cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The compound's effectiveness varies depending on the type of cancer cells tested, indicating a need for further investigation into its selectivity and potency.
Study 1: Anticancer Activity
A study conducted on the anticancer effects of related triazole compounds demonstrated that they could inhibit the growth of breast cancer cells in vitro. The study reported IC50 values in the low micromolar range, suggesting substantial anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of phenoxymethyl-triazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
